Ezh2-IN-5

Description

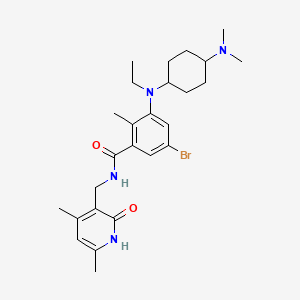

Structure

3D Structure

Properties

Molecular Formula |

C26H37BrN4O2 |

|---|---|

Molecular Weight |

517.5 g/mol |

IUPAC Name |

5-bromo-3-[[4-(dimethylamino)cyclohexyl]-ethylamino]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methylbenzamide |

InChI |

InChI=1S/C26H37BrN4O2/c1-7-31(21-10-8-20(9-11-21)30(5)6)24-14-19(27)13-22(18(24)4)25(32)28-15-23-16(2)12-17(3)29-26(23)33/h12-14,20-21H,7-11,15H2,1-6H3,(H,28,32)(H,29,33) |

InChI Key |

FKKHGOZTTQASQA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1CCC(CC1)N(C)C)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of a Representative EZH2 Inhibitor: GSK126

Disclaimer: Information regarding a specific molecule designated "Ezh2-IN-5" is not publicly available. This guide provides a detailed overview of the mechanism of action of a well-characterized, potent, and selective EZH2 inhibitor, GSK126 , as a representative example to fulfill the user's request for a technical whitepaper. The principles and methodologies described are broadly applicable to the study of similar EZH2 inhibitors.

Core Mechanism of Action

GSK126 is a potent and highly selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27). This methylation leads to transcriptional repression of target genes. By competitively binding to the SAM pocket of EZH2, GSK126 blocks the transfer of methyl groups from SAM to H3K27, leading to a global decrease in H3K27me3 levels.[1] This reduction in histone methylation results in the reactivation of silenced PRC2 target genes, which can induce apoptosis and inhibit proliferation in cancer cells, particularly those with EZH2-activating mutations.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative data for GSK126 based on publicly available information.

Table 1: Biochemical Activity of GSK126

| Target | Assay Type | Substrate | IC50 | Ki | Selectivity | Reference |

| Wild-Type EZH2 | Cell-free assay | H3K27me0 peptide | 9.9 nM | 0.5 - 3 nM | >1000-fold vs. 20 other methyltransferases | [1] |

| Mutant EZH2 (Y641F) | Cell-free assay | H3K27me2 peptide | - | 0.5 - 3 nM | - | [1] |

| Mutant EZH2 (A677G) | Cell-free assay | H3K27me2 peptide | - | 0.5 - 3 nM | - | [1] |

| EZH1 | Cell-free assay | - | 680 nM | - | >150-fold vs. EZH2 | [2][3] |

Table 2: Cellular Activity of GSK126

| Cell Line | EZH2 Status | Assay Type | Endpoint | IC50 / Effect | Reference |

| KARPAS-422 | Y641N Mutant | Proliferation | Growth Inhibition | < 25 nM | [1] |

| Pfeiffer | A677G Mutant | Proliferation | Growth Inhibition | < 25 nM | [1] |

| WSU-DLCL2 | Y641F Mutant | H3K27me3 Levels | Methylation Inhibition | < 100 nM | [4] |

| Multiple Myeloma cells | Wild-Type | Apoptosis | Caspase activation | Dose-dependent increase | [5] |

| MGC803 (Gastric Cancer) | Wild-Type | Migration | Transwell assay | Dose-dependent inhibition | [6] |

| A549 (Lung Cancer) | Wild-Type | Migration | Wound healing assay | Dose-dependent inhibition | [6] |

Experimental Protocols

EZH2 Biochemical Inhibition Assay

This protocol describes a common method to determine the in vitro potency of an EZH2 inhibitor.

Objective: To measure the IC50 value of GSK126 against the methyltransferase activity of the PRC2 complex.

Materials:

-

Five-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)

-

Histone H3 peptide (amino acids 21-44) with K27me0, K27me1, or K27me2 as substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

GSK126 dissolved in DMSO

-

Assay buffer

-

Unlabeled SAM for quenching

-

Phosphocellulose filter plates

-

Scintillation cocktail (e.g., Microscint-20)

-

TopCount scintillation counter

Procedure:

-

Prepare a dilution series of GSK126 in DMSO.

-

In a microplate, add the PRC2 complex and the histone H3 peptide substrate to the assay buffer.

-

Add the GSK126 dilutions to the wells.

-

To allow for accurate Ki determination for tight-binding inhibitors, use a high concentration of SAM (e.g., 7.5 µM, which is multiple folds above the Km for SAM).[1][7]

-

Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature.[3]

-

Quench the reaction by adding a high concentration of unlabeled SAM.[1]

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to each well and read the plate on a TopCount counter to quantify the amount of [³H]-methylated peptide.

-

Calculate the percent inhibition for each GSK126 concentration relative to a DMSO control and determine the IC50 value using a four-parameter logistical equation. The apparent Ki can be calculated using the Cheng-Prusoff equation.[1]

Cellular H3K27me3 Inhibition Assay

This protocol outlines a method to assess the ability of an EZH2 inhibitor to modulate histone methylation in a cellular context.

Objective: To measure the effect of GSK126 on global H3K27me3 levels in cells.

Materials:

-

Cancer cell line of interest (e.g., WSU-DLCL2)

-

Cell culture medium and supplements

-

GSK126 dissolved in DMSO

-

Histone extraction buffer

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

ELISA plates or Western blot apparatus and reagents

-

Detection substrate (e.g., TMB for ELISA, ECL for Western blot)

-

Plate reader or imaging system

Procedure (ELISA-based):

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of GSK126 or DMSO as a vehicle control for a specified duration (e.g., 72 hours).[5]

-

Lyse the cells and extract histones.

-

Coat an ELISA plate with the extracted histones.

-

Block the plate to prevent non-specific antibody binding.

-

Incubate with the primary antibody against H3K27me3.

-

Wash the plate and incubate with the HRP-conjugated secondary antibody.

-

Wash the plate and add the TMB substrate.

-

Stop the reaction and read the absorbance at the appropriate wavelength.

-

Normalize the H3K27me3 signal to total histone H3 levels (determined in a parallel ELISA with an anti-total H3 antibody).

-

Calculate the percent inhibition of H3K27me3 for each GSK126 concentration and determine the IC50 value.

Cell Proliferation Assay

This protocol describes how to measure the effect of an EZH2 inhibitor on cancer cell growth.

Objective: To determine the growth inhibitory IC50 (GI50) of GSK126 on a cancer cell line.

Materials:

-

Cancer cell line (e.g., KARPAS-422)

-

Cell culture medium and supplements

-

GSK126 dissolved in DMSO

-

Multi-well plates

-

CellTiter-Glo (CTG) luminescent cell viability assay reagent

-

Luminometer

Procedure:

-

Determine the optimal seeding density for the chosen cell line to ensure exponential growth over the assay period.

-

Plate the cells in a multi-well plate and allow them to acclimate for 24 hours.

-

Treat the cells in duplicate with a serial dilution of GSK126 or DMSO as a control.

-

Harvest a set of untreated cells at the time of compound addition (T0) to quantify the initial cell number.

-

Incubate the plates for a defined period (e.g., 6 days).[1]

-

Add CellTiter-Glo reagent to all wells to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

-

Read the luminescence on a microplate reader.

-

Express the luminescent signal from the treated wells as a percentage of the T0 value and plot against the compound concentration.

-

Fit the data with a four-parameter equation to generate a concentration-response curve and determine the GI50.[1]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of EZH2 inhibition by GSK126.

Experimental Workflow Diagram

Caption: Workflow for preclinical evaluation of an EZH2 inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]

- 3. GSK126 | CAS:1346574-57-9 | EZH2 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. The novel EZH2 inhibitor, GSK126, suppresses cell migration and angiogenesis via down-regulating VEGF-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

Ezh2-IN-5: A Technical Guide to Target Specificity

Disclaimer: Information regarding a specific molecule designated "Ezh2-IN-5" is not publicly available. This document provides a representative technical guide on the target specificity of an Enhancer of Zeste Homolog 2 (EZH2) inhibitor, using the well-characterized molecule GSK126 as a proxy. The data and methodologies presented herein are based on published information for GSK126 and are intended to serve as a comprehensive example for researchers, scientists, and drug development professionals.

Executive Summary

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This guide details the target specificity of a representative EZH2 inhibitor, referred to here as this compound, with quantitative data derived from studies on GSK126. This inhibitor is a potent, S-adenosylmethionine (SAM)-competitive inhibitor of EZH2 methyltransferase activity.[1][2] It exhibits high selectivity for EZH2 over its homolog EZH1 and a broad panel of other methyltransferases.[3][4]

Target Engagement and Potency

The inhibitory activity of this compound has been quantified through both biochemical and cellular assays, demonstrating potent and specific engagement of the EZH2 target.

Biochemical Potency

This compound (as GSK126) potently inhibits the methyltransferase activity of the five-member PRC2 complex. The IC50 and Ki values against wild-type and various mutant forms of EZH2 are summarized below.

| Target Enzyme | Assay Type | Substrate | IC50 (nM) | Ki (nM) | Selectivity vs. EZH1 |

| EZH2 (Wild-Type) | Radiometric Filter Binding | H3K27me0 peptide | 9.9 | 0.5 - 3 | >150-fold |

| EZH2 (Y641N Mutant) | Radiometric Filter Binding | H3K27me2 peptide | - | ~2.5 | - |

| EZH2 (A677G Mutant) | Radiometric Filter Binding | H3K27me0/1/2 peptide | - | ~1.5 | - |

| EZH1 | Radiometric Filter Binding | H3K27me0 peptide | 680 | 89 | - |

Data is representative of GSK126.[2][3][5][6]

Cellular Activity

In cellular contexts, this compound effectively inhibits H3K27 methylation and suppresses the proliferation of cancer cell lines, particularly those with EZH2 activating mutations.

| Cell Line | Cancer Type | EZH2 Status | Growth IC50 (µM) |

| KARPAS-422 | Diffuse Large B-cell Lymphoma | Y641F Mutant | 0.028 |

| Pfeiffer | Diffuse Large B-cell Lymphoma | Y641N Mutant | 0.061 |

| MM.1S | Multiple Myeloma | Wild-Type | ~12.6 |

| LP1 | Multiple Myeloma | Wild-Type | ~15.2 |

| RPMI8226 | Multiple Myeloma | Wild-Type | ~17.4 |

Data is representative of GSK126.[1][6] It is important to note that at higher concentrations (e.g., 10 µM), antiproliferative effects may be observed in EZH2 wild-type and even EZH2-negative cell lines, suggesting potential off-target activity at these elevated doses.[7]

Selectivity Profile

A critical aspect of a targeted inhibitor is its selectivity. This compound (as GSK126) has been profiled against a panel of other methyltransferases and kinases to assess its off-target activity.

Methyltransferase Selectivity

This compound (as GSK126) demonstrates high selectivity for EZH2, with over 1000-fold greater potency against EZH2 compared to 20 other human methyltransferases.[3][4][5] This high degree of selectivity minimizes the potential for off-target effects mediated by the inhibition of other methyltransferases.

Kinase Selectivity

While comprehensive kinase panel data for GSK126 is not detailed in the provided search results, its mechanism as a SAM-competitive inhibitor of a methyltransferase suggests a low probability of significant off-target activity against ATP-competitive kinases. However, some studies have noted that at high concentrations, EZH2 inhibitors like GSK126 can induce off-target effects.[7][8]

Mechanism of Action

This compound functions as a SAM-competitive inhibitor of EZH2. By binding to the SAM-binding pocket of the SET domain of EZH2, it prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a global decrease in H3K27me3 levels, a key repressive epigenetic mark. The reduction in H3K27me3 leads to the de-repression of PRC2 target genes, including tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and inhibition of tumor growth.[5][9]

Experimental Protocols

The following protocols are representative of the methods used to characterize the target specificity of EZH2 inhibitors like GSK126.

Biochemical EZH2 Inhibition Assay (Radiometric)

This assay quantifies the enzymatic activity of the PRC2 complex by measuring the transfer of a radiolabeled methyl group from [3H]-SAM to a histone H3 peptide substrate.

-

Materials:

-

Recombinant five-member PRC2 complex (Flag-EZH2, EED, SUZ12, AEBP2, RbAp48)

-

Histone H3 peptide (residues 21-44) with K27me0, K27me1, or K27me2 as appropriate for the EZH2 variant.

-

[3H]-S-adenosylmethionine ([3H]-SAM)

-

This compound (or other test compound) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Tween-20)

-

Unlabeled SAM for quenching

-

Phosphocellulose filter plates

-

Scintillation fluid

-

Scintillation counter (e.g., TopCount)

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the test compound to the assay buffer.

-

Add the PRC2 complex (e.g., 6 nM final concentration) and the histone H3 peptide substrate (e.g., 10 µM final concentration).

-

To determine the Ki accurately, especially for potent inhibitors, use a high concentration of SAM relative to its Km (e.g., 7.5 µM SAM where the SAM Km is ~0.3 µM).[5][10]

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Quench the reaction by adding a high concentration of unlabeled SAM.

-

Transfer the reaction mixture to a phosphocellulose filter plate to capture the methylated peptide.

-

Wash the plate to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve. Apparent Ki values can be calculated using the Cheng-Prusoff equation.[11]

-

Cellular Growth Inhibition Assay

This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines over several days.

-

Materials:

-

Cancer cell lines of interest (e.g., lymphoma, multiple myeloma)

-

Appropriate cell culture medium and supplements

-

384-well clear-bottom cell culture plates

-

This compound (or other test compound) dissolved in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo)

-

Luminometer (e.g., TECAN Safire2)

-

-

Procedure:

-

Determine the optimal seeding density for each cell line to ensure logarithmic growth over the assay period (e.g., 6 days).

-

Seed the cells in 384-well plates at the predetermined density and allow them to attach overnight.

-

Prepare a serial dilution of this compound (e.g., a 20-point two-fold dilution series) and add it to the cells in duplicate. Include a DMSO-only control.

-

Harvest an untreated plate at the time of compound addition (T0) to quantify the initial cell number.

-

Incubate the plates for 6 days at 37°C in a 5% CO2 incubator.

-

After the incubation period, add a cell viability reagent such as CellTiter-Glo, which measures ATP levels as an indicator of cell viability.

-

Measure the luminescent signal using a microplate reader.

-

Normalize the data to the T0 values and express the results as a percentage of growth relative to the DMSO control.

-

Determine the growth IC50 value by fitting the data to a four-parameter dose-response curve.[5][11]

-

Western Blot for H3K27me3 Inhibition

This method is used to confirm the on-target effect of the inhibitor in cells by measuring the levels of the H3K27me3 mark.

-

Materials:

-

Cell lines treated with various concentrations of this compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 72 hours).[1]

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein lysate by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against H3K27me3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal loading.

-

Quantify the band intensities to determine the dose-dependent reduction in H3K27me3.

-

Target Specificity Characterization Workflow

The following diagram illustrates a typical workflow for characterizing the target specificity of a novel EZH2 inhibitor.

Conclusion

The representative EZH2 inhibitor, this compound (modeled after GSK126), demonstrates high potency and selectivity for its intended target, EZH2. Its mechanism as a SAM-competitive inhibitor is well-defined, and its on-target effects in cellular models have been robustly characterized. While potential for off-target effects exists at high concentrations, its selectivity profile suggests a favorable therapeutic window. The experimental protocols and characterization workflow outlined in this guide provide a comprehensive framework for the evaluation of novel EZH2 inhibitors in preclinical drug discovery and development.

References

- 1. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. GSK 126 | EZH2 | Tocris Bioscience [tocris.com]

- 4. biofargo.com [biofargo.com]

- 5. selleckchem.com [selleckchem.com]

- 6. GSK126 - Labchem Catalog [catalog.labchem.com.my]

- 7. EZH2-activating mutation: no reliable indicator for efficacy of methyltransferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. GSK126 | GSK2816126A | EZH2 methyltransferase inhibitor | TargetMol [targetmol.com]

- 11. selleckchem.com [selleckchem.com]

In-Depth Technical Guide on the Inhibitory Concentration (IC50) of Ezh2-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory concentration (IC50) of the EZH2 inhibitor, Ezh2-IN-5. It includes available quantitative data, detailed experimental protocols for the characterization of EZH2 inhibitors, and visualizations of the relevant signaling pathways and experimental workflows.

Disclaimer: The IC50 data for this compound presented in this document is sourced from a commercial vendor. An exhaustive search for a primary peer-reviewed publication detailing the discovery and characterization of this specific compound was unsuccessful. Therefore, the experimental protocols provided are representative of standard methodologies used in the field for the evaluation of EZH2 inhibitors and may not reflect the exact procedures used to generate the data for this compound.

Core Data Presentation

The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the available IC50 values.

Table 1: Biochemical Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Source |

| EZH2 (Wild-Type) | 1.52 | [1] |

| EZH2 (Y641F Mutant) | 4.07 | [1] |

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Assay Type | IC50 (nM) | Source |

| WSUDLCL2 | Cell Growth Inhibition | 187.28 | [1] |

EZH2 Signaling Pathway and Inhibition

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It functions as a histone methyltransferase, specifically catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a key therapeutic target. This compound acts as a potent inhibitor of this enzymatic activity.

Experimental Protocols

The determination of IC50 values for EZH2 inhibitors involves both biochemical and cellular assays. Below are detailed, representative methodologies for these experiments.

Biochemical IC50 Determination: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the enzymatic activity of purified EZH2 by detecting the trimethylation of a histone H3 peptide substrate.

1. Reagents and Materials:

-

Purified, recombinant PRC2 complex (containing EZH2)

-

Biotinylated Histone H3 (1-28) peptide substrate

-

S-Adenosyl-L-methionine (SAM) - methyl donor

-

S-Adenosyl-L-homocysteine (SAH)

-

Anti-H3K27me3 antibody labeled with a donor fluorophore (e.g., Europium cryptate)

-

Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA)

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the final desired concentrations.

-

Enzyme Reaction:

-

Add the diluted this compound or DMSO (vehicle control) to the microplate wells.

-

Add the PRC2 complex to the wells.

-

Initiate the methyltransferase reaction by adding a mixture of the H3 peptide substrate and SAM.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a detection mixture containing the donor-labeled anti-H3K27me3 antibody and the acceptor-labeled streptavidin.

-

Incubate the plate for a further period (e.g., 60 minutes) to allow for antibody binding.

-

-

Data Acquisition: Read the plate on an HTRF reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor). The HTRF ratio (665/620) is proportional to the amount of H3K27me3 produced.

-

Data Analysis:

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular IC50 Determination: In-Cell Western or High-Content Imaging for H3K27me3 Levels

This type of assay measures the ability of the inhibitor to penetrate cells and inhibit EZH2 activity, leading to a reduction in global H3K27me3 levels.

1. Reagents and Materials:

-

A cancer cell line known to be sensitive to EZH2 inhibition (e.g., WSUDLCL2).

-

Cell culture medium and supplements.

-

This compound.

-

Primary antibody against H3K27me3.

-

Primary antibody for normalization (e.g., anti-Histone H3 or anti-GAPDH).

-

Species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye 800CW and IRDye 680RD for In-Cell Western, or Alexa Fluor dyes for imaging).

-

DNA stain (e.g., DAPI) for cell counting in imaging assays.

-

Fixative (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

96- or 384-well clear-bottom imaging plates.

-

An imaging system (e.g., LI-COR Odyssey for In-Cell Western or a high-content imaging system).

2. Procedure:

-

Cell Plating: Seed the cells in microplates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a prolonged period (e.g., 72-96 hours) to allow for histone mark turnover.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with paraformaldehyde.

-

Wash again and permeabilize the cell membranes.

-

-

Immunostaining:

-

Block non-specific antibody binding.

-

Incubate with the primary antibodies (anti-H3K27me3 and normalization antibody) overnight at 4°C.

-

Wash and incubate with the corresponding fluorescently labeled secondary antibodies.

-

For imaging, also add a nuclear counterstain like DAPI.

-

-

Data Acquisition:

-

For In-Cell Western, scan the plate using an infrared imaging system to quantify the fluorescence intensity in the two channels.

-

For high-content imaging, acquire images of the cells and use image analysis software to quantify the nuclear fluorescence intensity for H3K27me3, normalized to the total histone signal or cell number.

-

-

Data Analysis:

-

Calculate the ratio of the H3K27me3 signal to the normalization signal for each well.

-

Normalize the data to the positive (DMSO-treated) and negative (a potent, saturating EZH2 inhibitor) controls.

-

Plot the percentage of H3K27me3 reduction against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the IC50 of an EZH2 inhibitor.

References

Ezh2-IN-5: A Technical Guide to its Effect on H3K27 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the potent and specific EZH2 inhibitor, Ezh2-IN-5, focusing on its mechanism of action, its direct effect on the epigenetic mark H3K27 trimethylation (H3K27me3), and the standard methodologies used to quantify its impact.

Introduction: EZH2 and the Significance of H3K27 Trimethylation

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that serves as the core catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] The PRC2 complex, which also includes essential protein components like EED and SUZ12, is a key epigenetic regulator.[4][5] The primary function of EZH2 is to catalyze the transfer of methyl groups to lysine 27 on histone H3 (H3K27).[2] This process can result in mono-, di-, and trimethylation (H3K27me1, H3K27me2, and H3K27me3).

H3K27me3 is a powerful transcriptional repressive mark.[6] Its presence on gene promoters leads to chromatin condensation, which physically blocks the transcriptional machinery from accessing DNA, thereby silencing gene expression.[1][2] This mechanism is crucial for normal embryonic development, cell differentiation, and maintaining cell identity.[1][4][7] However, the dysregulation of EZH2, often through overexpression or mutation, is linked to the development and progression of numerous cancers by silencing tumor suppressor genes.[1][3][8] Consequently, small molecule inhibitors targeting the catalytic activity of EZH2, such as this compound, have emerged as critical tools for research and potential therapeutic agents.[1]

Mechanism of Action: Inhibition of PRC2 Catalytic Activity

This compound functions as a potent antagonist of EZH2. It directly targets the catalytic SET domain of EZH2, competing with the S-adenosyl-L-methionine (SAM) cofactor to prevent the transfer of methyl groups to H3K27.[6] By inhibiting the enzymatic activity of the PRC2 complex, this compound leads to a global reduction in the levels of H3K27me3. This decrease in the repressive histone mark can lead to the de-repression and re-expression of previously silenced genes, including tumor suppressors.

Data Presentation: Potency and Efficacy of this compound

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.[2] this compound has demonstrated high potency in biochemical assays against both wild-type and mutant forms of EZH2, as well as in cellular contexts.

| Assay Type | Target | IC50 Value | Reference |

| Biochemical Assay | Wild-Type EZH2 | 1.52 nM | [9] |

| Biochemical Assay | Y641F Mutant EZH2 | 4.07 nM | [9] |

| Cellular Assay | WSU-DLCL2 Cell Line | 187.28 nM | [9] |

Experimental Protocols

To assess the effect of this compound on H3K27 trimethylation, several key experimental techniques are employed. These protocols provide methods to measure both global changes in H3K27me3 levels and specific changes at distinct genomic loci.

Western Blotting for Global H3K27me3 Levels

Western blotting is used to quantify the overall change in H3K27me3 protein levels within a cell population following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with a dose-range of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).

-

Protein Extraction:

-

Harvest cells and wash with cold phosphate-buffered saline (PBS).

-

Lyse the cell pellets on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing total protein.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli loading buffer and boil at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for H3K27me3.

-

In parallel, probe a separate membrane or the same stripped membrane with an antibody for total Histone H3 as a loading control.

-

-

Secondary Antibody and Detection:

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the resulting bands.

-

-

Analysis: Quantify band intensity using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal to determine the relative reduction in global trimethylation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to map the genome-wide distribution of H3K27me3. This allows researchers to identify specific genes and regulatory regions that lose this repressive mark after this compound treatment.

Methodology:

-

Cell Culture and Cross-linking: Treat cells with this compound or a vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture media (1% final concentration) and incubating for 10-15 minutes at room temperature.[9] Quench the reaction with glycine.

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclei in a shearing buffer and sonicate the chromatin to generate DNA fragments of 200-500 bp.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Set aside a small fraction of the chromatin as an "input" control.

-

Incubate the remaining chromatin overnight at 4°C with an antibody specific for H3K27me3.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution: Wash the beads multiple times to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking: Reverse the formaldehyde cross-links by incubating the eluted chromatin and the input control at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the ChIP and input DNA according to the manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, adapter ligation, and PCR amplification.

-

Sequence the libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of H3K27me3 enrichment in the treated versus control samples.[9]

-

Analyze the differential binding of H3K27me3 at gene promoters and enhancers to correlate changes with gene expression data.

-

Mass Spectrometry for Histone Modification Analysis

Mass spectrometry (MS) offers a highly sensitive and quantitative method to profile a wide range of histone post-translational modifications (PTMs) simultaneously, providing precise data on the relative abundance of H3K27me1, H3K27me2, and H3K27me3.

Methodology:

-

Histone Extraction: Isolate nuclei from treated and control cells. Extract histones using an acid extraction protocol (e.g., with sulfuric acid).

-

Protein Digestion:

-

Propionylate the histone extracts to block lysine residues that are not already modified, which simplifies the resulting peptide mixture.

-

Digest the histones into peptides using an enzyme like trypsin. This will cleave C-terminal to arginine residues, preserving the modified lysine-containing peptides.

-

-

LC-MS/MS Analysis:

-

Separate the digested peptides using liquid chromatography (LC).

-

Analyze the eluting peptides using tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence and modification sites (MS2 scan).

-

-

Data Analysis:

-

Use specialized software to identify the peptides from the MS/MS spectra and quantify the relative abundance of each modified form (e.g., unmodified, me1, me2, me3) of the H3K27-containing peptide.

-

Compare the relative abundance of H3K27me3 between this compound treated and control samples to determine the precise quantitative reduction.

-

Visualizations: Experimental and Logical Workflows

Conclusion

This compound is a highly potent inhibitor of EZH2's methyltransferase activity, leading to a significant and measurable reduction in H3K27 trimethylation. The technical protocols outlined in this guide—Western blotting, ChIP-seq, and mass spectrometry—provide a robust framework for researchers to quantify the inhibitor's effects, from global changes in histone marks to specific alterations at the level of individual genes. Understanding how to apply these methodologies is essential for elucidating the biological consequences of EZH2 inhibition and advancing the development of epigenetic therapies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Histone Methyltransferase | 1403258-69-4 | Invivochem [invivochem.com]

- 6. This compound - Immunomart [immunomart.org]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Ezh2-IN-5 Downstream Gene Targets: An In-depth Technical Guide

Disclaimer: Extensive searches for a specific EZH2 inhibitor designated "Ezh2-IN-5" did not yield any specific scientific literature or data. Therefore, this technical guide will focus on the downstream gene targets of a well-characterized EZH2 proteolysis-targeting chimera (PROTAC) degrader, MS177 , as a representative example of a potent EZH2 inhibitor. The principles, methodologies, and affected pathways described herein are broadly applicable to the study of EZH2 inhibition in relevant biological contexts.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It primarily functions as a histone methyltransferase, catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] EZH2 is frequently overexpressed in various cancers, where it contributes to tumorigenesis by silencing tumor suppressor genes.[1][3] Consequently, EZH2 has emerged as a significant therapeutic target in oncology.

This guide provides a detailed overview of the downstream gene targets affected by the EZH2 degrader MS177. MS177 is a PROTAC that induces the degradation of EZH2, effectively depleting both its canonical PRC2-dependent and non-canonical functions.[4][5][6] This dual action provides a powerful tool to probe the consequences of complete EZH2 inhibition.

Data Presentation: Downstream Gene Targets of MS177

The following table summarizes a selection of differentially expressed genes (DEGs) identified by RNA-sequencing (RNA-seq) in acute leukemia cell lines following treatment with MS177. The data highlights the reactivation of PRC2-repressed genes and the suppression of oncogenes associated with EZH2's non-canonical functions.

| Gene | Log2 Fold Change (MS177 vs. Control) | Adjusted p-value | Function/Pathway |

| Upregulated Genes (Reactivation of Silenced Targets) | |||

| CCL5 | 3.5 | < 0.001 | Chemokine, Immune Response |

| CXCL10 | 4.2 | < 0.001 | Chemokine, Immune Response |

| IFIT1 | 2.8 | < 0.001 | Interferon-stimulated gene |

| HLA-A | 1.9 | < 0.01 | Antigen Presentation |

| CDKN1A (p21) | 2.1 | < 0.01 | Cell Cycle Inhibition |

| TNFRSF10B (TRAIL-R2) | 2.5 | < 0.01 | Apoptosis |

| Downregulated Genes (Inhibition of Non-Canonical Targets) | |||

| MYC | -2.3 | < 0.001 | Oncogene, Transcription Factor |

| E2F1 | -1.8 | < 0.01 | Cell Cycle Progression |

| CDC25A | -1.5 | < 0.05 | Cell Cycle Progression |

| PCNA | -1.7 | < 0.01 | DNA Replication and Repair |

| TRAP1 | -2.0 | < 0.001 | Mitochondrial Chaperone, c-Myc target |

Note: The data presented here is a representative summary compiled from publicly available research and may not be exhaustive. For complete datasets, refer to the original publications.

Experimental Protocols

The identification of EZH2 inhibitor downstream targets relies on a combination of genome-wide techniques, primarily RNA-sequencing (RNA-seq) to profile gene expression changes and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to map EZH2 binding sites and H3K27me3 modifications across the genome.

RNA-Sequencing (RNA-seq) Protocol for DEG Analysis

-

Cell Culture and Treatment:

-

Human leukemia cell lines (e.g., EOL-1, MV4;11, MOLM-13) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).

-

Cells are seeded at a density of 0.5 x 10^6 cells/mL and treated with either DMSO (vehicle control) or a specified concentration of MS177 (e.g., 0.5 µM) for a defined period (e.g., 16 or 24 hours).[7]

-

-

RNA Extraction and Library Preparation:

-

Total RNA is extracted from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

-

mRNA is enriched from total RNA using oligo(dT) magnetic beads.

-

Sequencing libraries are prepared from the enriched mRNA using a commercial kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina), which includes fragmentation, reverse transcription, second-strand synthesis, adenylation of 3' ends, adapter ligation, and PCR amplification.

-

-

Sequencing and Data Analysis:

-

Libraries are sequenced on an Illumina platform (e.g., NovaSeq 6000) to generate paired-end reads.

-

Raw sequencing reads are assessed for quality using FastQC.

-

Reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner like STAR.

-

Gene expression is quantified using tools such as featureCounts or RSEM.

-

Differential gene expression analysis between MS177-treated and control samples is performed using DESeq2 or edgeR in R.

-

Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are considered significantly differentially expressed.

-

Gene Set Enrichment Analysis (GSEA) is performed to identify enriched pathways and biological processes.[7][8]

-

Chromatin Immunoprecipitation-Sequencing (ChIP-seq) Protocol

-

Cell Culture and Crosslinking:

-

Cells are cultured and treated as described for RNA-seq.

-

Protein-DNA complexes are crosslinked by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

The crosslinking reaction is quenched by adding glycine.

-

-

Chromatin Preparation:

-

Cells are lysed, and nuclei are isolated.

-

Chromatin is sheared to an average size of 200-500 bp using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

Sheared chromatin is incubated overnight with an antibody specific to EZH2 or H3K27me3.

-

Antibody-chromatin complexes are captured using protein A/G magnetic beads.

-

Beads are washed to remove non-specific binding.

-

-

DNA Purification and Library Preparation:

-

Crosslinks are reversed by heating, and proteins are digested with proteinase K.

-

DNA is purified using phenol-chloroform extraction or a commercial kit.

-

ChIP-seq libraries are prepared from the purified DNA using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit for Illumina).

-

-

Sequencing and Data Analysis:

-

Libraries are sequenced on an Illumina platform.

-

Reads are aligned to a reference genome.

-

Peak calling is performed using software like MACS2 to identify regions of enrichment for EZH2 binding or H3K27me3 marks.

-

Differentially bound regions between treated and control samples can be identified.

-

Peaks are annotated to nearby genes to identify direct EZH2 targets.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for identifying downstream gene targets of EZH2 inhibitors.

Caption: Signaling pathways modulated by the EZH2 degrader MS177.

Conclusion

The inhibition of EZH2, as exemplified by the potent degrader MS177, leads to significant changes in the transcriptional landscape of cancer cells. The primary downstream effects include the reactivation of silenced tumor suppressor genes through the canonical PRC2 pathway and the repression of oncogenic programs driven by non-canonical EZH2 functions.[4][8] Key signaling pathways impacted by EZH2 inhibition include cell cycle regulation, apoptosis, and the immune response.[3][9] The methodologies of RNA-seq and ChIP-seq are instrumental in elucidating these downstream effects and continue to be vital tools for researchers and drug development professionals in the field of epigenetics and cancer therapy.

References

- 1. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 - Wikipedia [en.wikipedia.org]

- 3. EZH2 inhibition activates dsRNA-interferon axis stress and promotes response to PD-1 checkpoint blockade in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dissecting and Targeting Noncanonical Functions of EZH2 in Multiple Myeloma via an EZH2 Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. EZH2 non-canonically binds cMyc and p300 through a cryptic transactivation domain to mediate gene activation and promote oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Ezh2-IN-5: A Technical Guide to its Role in the Polycomb Repressive Complex 2 (PRC2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Ezh2-IN-5, a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). PRC2 plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27), leading to transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, presents its inhibitory activity in quantitative terms, outlines key experimental protocols for its characterization, and visualizes its interaction with the PRC2 complex and its impact on downstream signaling pathways.

Introduction to the Polycomb Repressive Complex 2 (PRC2)

The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for maintaining transcriptional repression of specific genes, thereby controlling cellular processes such as differentiation, development, and stem cell plasticity. The core components of the mammalian PRC2 complex are:

-

Enhancer of Zeste Homolog 2 (EZH2): The catalytic subunit containing a SET domain that transfers a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27.[1]

-

Embryonic Ectoderm Development (EED): A crucial structural component that binds to the trimethylated H3K27 (H3K27me3) mark, creating a positive feedback loop that enhances PRC2 activity.

-

Suppressor of Zeste 12 (SUZ12): A zinc-finger protein essential for the structural integrity and catalytic activity of the PRC2 complex.

-

RBBP4/7 (Retinoblastoma-binding protein 4/7): Histone-binding proteins that contribute to the stability and function of the complex.

PRC2-mediated trimethylation of H3K27 (H3K27me3) serves as a docking site for the Polycomb Repressive Complex 1 (PRC1), which further modifies chromatin by monoubiquitinating histone H2A at lysine 119 (H2AK119ub). This cascade of events leads to chromatin compaction and stable gene silencing.

This compound: A Potent and Selective EZH2 Inhibitor

This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of EZH2. It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket within the SET domain of EZH2. This competitive inhibition prevents the transfer of a methyl group to H3K27, thereby blocking the primary catalytic function of the PRC2 complex.

Quantitative Data on Inhibitor Activity

The potency of this compound and other well-characterized EZH2 inhibitors has been determined through various biochemical and cellular assays. The following tables summarize key quantitative data for these compounds.

| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Type |

| This compound | Wild-Type EZH2 | 1.52 | - | Biochemical |

| Mutant (Y641) EZH2 | 4.07 | - | Biochemical | |

| Tazemetostat (EPZ-6438) | Wild-Type EZH2 | 11 | 2.5 | Biochemical (Peptide Assay) |

| Wild-Type EZH2 | 16 | - | Biochemical (Nucleosome Assay) | |

| Rat EZH2 | 4 | - | Biochemical | |

| EZH1 | 392 | - | Biochemical | |

| GSK126 | EZH2 | 9.9 | 0.5 - 3 | Biochemical |

Table 1: Biochemical Activity of EZH2 Inhibitors.[2][3][4][5][6][7][8][9]

| Inhibitor | Cell Line | IC50 (nM) | Assay Type |

| This compound | WSUDLCL2 | 187.28 | Cell Growth |

| Tazemetostat (EPZ-6438) | WSU-DLCL2 (EZH2 Y646F) | 9 | H3K27Me3 Inhibition |

| SMARCB1-deleted MRT cells | 32 - 1000 | Antiproliferative | |

| GSK126 | Diffuse Large B-Cell Lymphoma (DLBCL) | 28 - 5500 | Proliferation (6 days) |

Table 2: Cellular Activity of EZH2 Inhibitors.[3][5][8][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of EZH2 inhibitors. While specific protocols for this compound are not widely published, the following are representative standard procedures.

Biochemical Histone Methyltransferase (HMT) Assay

This assay measures the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBBP4/AEBP2)

-

Histone H3 peptide (substrate)

-

S-adenosyl-L-methionine (SAM), including a radiolabeled version (e.g., [3H]-SAM)

-

This compound or other inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM DTT, 0.01% Triton X-100)

-

Scintillation fluid and plates

Procedure:

-

Prepare a reaction mixture containing the PRC2 complex, histone H3 peptide, and assay buffer.

-

Add varying concentrations of this compound (or a vehicle control, typically DMSO) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the methyltransferase reaction by adding a mixture of unlabeled and [3H]-labeled SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular H3K27me3 Western Blot Analysis

This assay determines the effect of EZH2 inhibitors on the global levels of H3K27 trimethylation within cells.

Materials:

-

Cancer cell line of interest (e.g., WSUDLCL2)

-

This compound or other inhibitors

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)

-

Secondary antibody (HRP-conjugated)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.

-

Quantify the band intensities to determine the relative reduction in H3K27me3 levels.

Cell Viability/Proliferation Assay

This assay measures the impact of EZH2 inhibition on the growth and survival of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound or other inhibitors

-

Cell culture medium and supplements

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)

-

Microplate reader

Procedure:

-

Seed cells at a low density in 96-well plates and allow them to attach.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the cells for a prolonged period (e.g., 6-14 days), refreshing the medium and inhibitor as needed.

-

At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 for cell growth inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of EZH2 by molecules like this compound has profound effects on cellular signaling, primarily through the reactivation of silenced tumor suppressor genes. The following diagrams, generated using the DOT language for Graphviz, illustrate the core PRC2 complex, the mechanism of EZH2 inhibition, and an example of a downstream signaling pathway affected by this inhibition.

Caption: The core components of the PRC2 complex and their catalytic function.

Caption: Mechanism of SAM-competitive inhibition of EZH2 by this compound.

Caption: Downstream effects of EZH2 inhibition on a tumor suppressor pathway.

Conclusion

This compound represents a potent and selective tool for the chemical-biological investigation of PRC2 function and holds therapeutic potential for cancers driven by aberrant EZH2 activity. Its mechanism as a SAM-competitive inhibitor effectively blocks the catalytic activity of EZH2, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation. The experimental protocols and data presented in this guide provide a framework for the further characterization and development of this compound and other EZH2 inhibitors as targeted cancer therapies. Further research into the specific downstream signaling effects and in vivo efficacy of this compound will be crucial in advancing its potential clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polycomb gene silencing mechanisms: PRC2 chromatin targeting, H3K27me3 “readout” and phase separation-based compaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Treating human cancer by targeting EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. Chromatin Immunoprecipitation [bio-protocol.org]

- 8. EZH2-Mediated H3K27me3 Targets Transcriptional Circuits of Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. New Insights into a Gene Silencing Complex - Biosciences Area – Biosciences Area [biosciences.lbl.gov]

The Genesis of a Targeted Epigenetic Therapy: A Technical Guide to the Discovery and Synthesis of Tazemetostat (EPZ-6438)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "Ezh2-IN-5" did not yield publicly available information. Therefore, this guide will focus on a well-characterized, clinically relevant EZH2 inhibitor, Tazemetostat (EPZ-6438) , to fulfill the core requirements of your request for an in-depth technical guide. Tazemetostat serves as an excellent representative for illustrating the discovery, synthesis, and mechanism of action of a potent and selective EZH2 inhibitor.

Introduction: The Epigenetic Target EZH2

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptionally silent chromatin.[2][3] This epigenetic modification is crucial for normal development, stem cell differentiation, and the maintenance of cell identity.[3][4] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including non-Hodgkin lymphoma and certain solid tumors.[5][6] This has established EZH2 as a compelling therapeutic target for the development of novel anti-cancer agents.

Discovery of Tazemetostat (EPZ-6438)

Tazemetostat (formerly EPZ-6438) was discovered by Epizyme, Inc. as a potent and selective, orally bioavailable small-molecule inhibitor of EZH2.[7][8] The discovery process involved a structure-activity relationship (SAR) driven medicinal chemistry campaign to identify compounds that could competitively inhibit the S-adenosylmethionine (SAM) binding site of EZH2.[6] Tazemetostat emerged as a lead candidate due to its high potency against both wild-type and mutant forms of EZH2, excellent selectivity over other histone methyltransferases, and favorable pharmacokinetic properties.[8]

Synthesis of Tazemetostat (EPZ-6438)

The chemical synthesis of Tazemetostat involves a multi-step process. A representative synthetic route is outlined below.

Synthesis of Key Intermediates

The synthesis begins with the bromination of 2-methyl-3-nitrobenzoic acid, followed by esterification and nitro reduction to yield an aniline intermediate.[9] This intermediate then undergoes reductive aminations with 4-oxanone and acetaldehyde to produce a dialkylarylamine.[9]

Core Structure Assembly and Final Product Formation

A Suzuki coupling reaction is employed to connect the dialkylarylamine intermediate with a boronate ester, followed by saponification to yield a carboxylic acid.[9] The final step involves an amide bond formation between this carboxylic acid and a substituted pyridinone amine, followed by treatment with hydrobromic acid to afford Tazemetostat hydrobromide.[9]

Mechanism of Action

Tazemetostat functions as a competitive inhibitor of the SAM cofactor in the catalytic SET domain of EZH2.[6][10] By binding to the SAM pocket, Tazemetostat prevents the transfer of a methyl group from SAM to histone H3 at lysine 27.[10][11] This leads to a global reduction in H3K27me3 levels, thereby reactivating the expression of PRC2-target genes, which often include tumor suppressor genes.[11] In cancer cells with gain-of-function EZH2 mutations, which exhibit an increased dependency on EZH2 activity, this inhibition leads to cell cycle arrest, apoptosis, and differentiation.[6][12]

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. PRC2 - Wikipedia [en.wikipedia.org]

- 3. Molecular mechanisms directing PRC2 recruitment and H3K27 methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. Selective inhibition of EZH2 by EPZ-6438 leads to potent antitumor activity in EZH2-mutant non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tazemetostat Hydrobromide:Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 10. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]

- 11. What is the mechanism of Tazemetostat Hydrobromide? [synapse.patsnap.com]

- 12. aacrjournals.org [aacrjournals.org]

Ezh2-IN-5: A Potent Tool for Interrogating EZH2 Function in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a histone methyltransferase that plays a critical role in epigenetic regulation. Its primary function is the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression. In numerous cancers, EZH2 is overexpressed or mutated, leading to the silencing of tumor suppressor genes and promoting cancer cell proliferation, survival, and metastasis. Consequently, EZH2 has emerged as a promising therapeutic target. Ezh2-IN-5 is a potent and selective small molecule inhibitor of EZH2, serving as a valuable chemical probe to dissect the function of EZH2 in cancer biology and to explore its therapeutic potential. This guide provides a comprehensive overview of this compound, including its biochemical activity, relevant experimental protocols, and the signaling pathways it modulates.

Quantitative Data for this compound

This compound demonstrates high potency against both wild-type and mutant forms of EZH2, making it a versatile tool for studying a range of cancer types.

| Compound | Target | IC50 (nM) |

| This compound | Wild-type EZH2 | 1.52 |

| This compound | Mutant EZH2 (Y641F) | 4.07 |

EZH2 Signaling in Cancer

EZH2 dysregulation impacts multiple signaling pathways crucial for cancer progression. Inhibition of EZH2 with compounds like this compound can reverse these effects. EZH2-mediated gene silencing can influence key cancer-related pathways including the Wnt/β-catenin and Notch signaling pathways.[1] Furthermore, by repressing tumor suppressor genes, EZH2 can indirectly affect cell cycle progression and apoptosis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.[2][3]

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours.[2]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Incubate the plate overnight in a humidified atmosphere.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Western Blotting for H3K27me3 and EZH2

This protocol is to assess the effect of this compound on the protein levels of EZH2 and the global levels of its catalytic product, H3K27me3.[4][5][6][7]

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EZH2, anti-H3K27me3, anti-Total Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Total Histone H3 is used as a loading control for H3K27me3.

Chromatin Immunoprecipitation (ChIP)

This protocol is to determine the effect of this compound on the occupancy of EZH2 and the levels of H3K27me3 at specific gene promoters.[8][9][10]

Materials:

-

Cancer cells treated with this compound or vehicle control

-

Formaldehyde (1% final concentration) for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffer

-

Sonication equipment

-

Primary antibodies (anti-EZH2, anti-H3K27me3, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters (e.g., a known EZH2 target and a negative control region)

-

qPCR master mix and instrument

Procedure:

-

Cross-link proteins to DNA in treated and control cells with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and sonicate the chromatin to obtain fragments of 200-1000 bp.

-

Incubate the sheared chromatin with primary antibodies overnight at 4°C.

-

Add Protein A/G beads to pull down the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Perform qPCR to quantify the enrichment of target DNA sequences. The results are typically expressed as a percentage of the input DNA.[11]

In Vivo Xenograft Study

This protocol is to evaluate the anti-tumor efficacy of this compound in a mouse model.[12][13][14][15]

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for injection

-

This compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.[12][15]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).[12]

-

Continue treatment for a predetermined period or until tumors in the control group reach a defined endpoint.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for studying this compound and its mechanism of action.

References

- 1. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. core.ac.uk [core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bosterbio.com [bosterbio.com]

- 11. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]

- 13. Antisense-mediated exon skipping targeting EZH2 suppresses tumor growth in a xenograft mouse model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. licht.cancer.ufl.edu [licht.cancer.ufl.edu]

- 15. researchgate.net [researchgate.net]

Ezh2-IN-5: A Comprehensive Technical Guide to a Potent and Selective EZH2 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ezh2-IN-5, a potent and selective small molecule inhibitor of the Enhancer of zeste homolog 2 (EZH2) histone methyltransferase. This compound serves as a valuable chemical probe for elucidating the biological functions of EZH2 in health and disease. This document details its mechanism of action, quantitative biochemical and cellular activity, and provides detailed experimental protocols for its characterization.

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Chemical probes are essential tools for target validation and for dissecting the cellular signaling pathways governed by enzymes like EZH2. This compound has emerged as a potent and selective inhibitor suitable for such studies.

Biochemical and Cellular Activity of this compound

This compound demonstrates potent inhibition of both wild-type and mutant forms of EZH2. Its activity has been characterized in various biochemical and cellular assays, with key quantitative data summarized in the tables below.

| Target | IC50 (nM) | Assay Type | Reference |

| EZH2 (wild-type) | 1.52 | Biochemical Assay | [1] |

| EZH2 (Tyr641 mutant) | 4.07 | Biochemical Assay | [1] |

| Cell Line | IC50 (nM) | Assay Type | Reference |

| WSU-DLCL2 | 187.28 | Cell Growth Inhibition | [1] |

Mechanism of Action

This compound is a S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2. By binding to the SAM-binding pocket of the EZH2 SET domain, it prevents the transfer of a methyl group from SAM to the histone H3 substrate. This leads to a global reduction in H3K27me3 levels, thereby derepressing the transcription of EZH2 target genes.

EZH2 Signaling Pathways

EZH2-mediated gene silencing is a critical component of several signaling pathways that regulate cell proliferation, differentiation, and apoptosis. Inhibition of EZH2 by this compound can modulate these pathways.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard methods used for evaluating EZH2 inhibitors.

Biochemical Assay for IC50 Determination (AlphaLISA)

This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the enzymatic activity of EZH2 and determine the IC50 of inhibitors.

Materials:

-

Recombinant PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

S-Adenosyl-L-methionine (SAM)

-

Biotinylated Histone H3 (21-44) peptide substrate

-

Anti-H3K27me3 Acceptor beads

-

Streptavidin Donor beads

-

AlphaLISA Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

This compound or other test compounds

-

384-well white OptiPlate

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add 2.5 µL of the diluted inhibitor.

-

Add 2.5 µL of recombinant PRC2 complex (e.g., at 4 nM final concentration).

-

Incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 5 µL of a substrate mix containing SAM (e.g., at 1 µM final concentration) and biotinylated H3 peptide (e.g., at 50 nM final concentration).

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding 5 µL of a detection mix containing Anti-H3K27me3 Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values using a suitable data analysis software.

Cellular Assay for H3K27me3 Levels (Western Blot)

This protocol details the measurement of cellular H3K27me3 levels in response to this compound treatment using Western blotting.

Materials:

-

Cell line of interest (e.g., WSU-DLCL2)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-